molecular formula C18H22N4O3S B12596064 N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Cat. No.: B12596064
M. Wt: 374.5 g/mol
InChI Key: ARRNKRUBVHDQHF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Validation

The IUPAC name N-cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is constructed through hierarchical prioritization of functional groups and substituents. The parent structure is acetamide, with a sulfanyl group (-S-) at the second carbon of the acetamide chain. This sulfanyl group connects to the 2-position of a 1H-benzimidazole ring, which itself is substituted at the 1-position by a 2-(4-morpholinyl)-2-oxoethyl group. The cyclopropyl moiety is attached as an amide substituent at the acetamide’s nitrogen.

Structural validation relies on spectroscopic and computational data. The molecular formula (C₁₉H₂₃N₄O₃S) confirms the presence of 19 carbon atoms, 23 hydrogens, four nitrogens, three oxygens, and one sulfur. Key functional groups include:

  • A benzimidazole core (C₇H₆N₂) with fused benzene and imidazole rings.
  • A morpholinyl-oxoethyl side chain (C₆H₁₀N₂O₂) featuring a six-membered morpholine ring and a ketone group.
  • A cyclopropylacetamide group (C₅H₈N₂O) contributing steric constraint.

The compound’s planar benzimidazole ring and non-planar morpholinyl group create a hybrid geometry, validated by X-ray crystallographic analogs in related structures.

Comparative Analysis of Substituent Groups: Cyclopropyl, Morpholinyl, and Benzimidazole Moieties

The substituents’ electronic and steric profiles critically influence the compound’s reactivity and conformational stability:

Substituent Electronic Effects Steric Effects Role in Solubility
Cyclopropyl Electron-donating via hyperconjugation High steric bulk due to three-membered ring Reduces solubility in polar solvents
Morpholinyl Electron-withdrawing (amide group) Moderate bulk from six-membered ring Enhances water solubility via N/O lone pairs
Benzimidazole Aromatic π-system with lone-pair donors Planar structure limits steric hindrance Low solubility due to aromaticity
  • Cyclopropyl : The strained three-membered ring induces unique stereoelectronic effects. Its hyperconjugative donation stabilizes adjacent amide groups, while its puckered geometry forces axial conformations in adjacent chains, as observed in cyclohexane systems.
  • Morpholinyl : The morpholine ring’s oxygen and nitrogen atoms facilitate hydrogen bonding, enhancing solubility in polar media. The ketone group at the 2-oxoethyl position introduces polarity, enabling dipole interactions.
  • Benzimidazole : The fused aromatic system delocalizes electron density, reducing reactivity at the 2-position where the sulfanyl group resides. This stabilization is critical for maintaining structural integrity under acidic conditions.

Isomeric Variations and Tautomeric Possibilities

The compound exhibits two primary forms of isomerism:

  • Tautomerism in the Benzimidazole Core :
    The 1H-benzimidazole ring exists in equilibrium between 1H- and 3H-tautomers, depending on protonation states. Substitution at the 1-position (via the morpholinyl-oxoethyl group) locks the tautomer into the 1H-form, preventing proton migration to the 3-position.

  • Conformational Isomerism in the Morpholinyl-Oxoethyl Chain :
    The morpholine ring adopts chair or boat conformations, influenced by the ketone group’s electron-withdrawing effects. Computational models suggest a preference for the chair conformation, minimizing gauche interactions between the oxoethyl chain and morpholine oxygen.

  • Rotational Isomerism in the Acetamide Linker :
    The acetamide’s C–N bond permits rotation, creating syn and anti conformers relative to the sulfanyl group. Steric clashes between the cyclopropyl and benzimidazole moieties favor the anti conformer, as evidenced by NMR coupling constants in analogous compounds.

Table 1: Dominant Isomeric Forms and Stabilizing Factors

Isomer Type Dominant Form Stabilizing Factor
Benzimidazole tautomer 1H-form Substituent blocking at N1
Morpholinyl conformation Chair Minimized ring strain
Acetamide conformation Anti Reduced cyclopropyl-benzimidazole clash

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-cyclopropyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H22N4O3S/c23-16(19-13-5-6-13)12-26-18-20-14-3-1-2-4-15(14)22(18)11-17(24)21-7-9-25-10-8-21/h1-4,13H,5-12H2,(H,19,23)

InChI Key

ARRNKRUBVHDQHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.

    Introduction of the Morpholine Moiety: The benzimidazole intermediate is then reacted with 2-chloro-N-(4-morpholinyl)acetamide to introduce the morpholine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole or morpholine derivatives.

Scientific Research Applications

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzimidazole core distinguishes this compound from related acetamides with oxadiazole (e.g., ’s oxadiazole-thiol derivatives) or pyrido-pyrimidinyl systems (e.g., ’s dihydropyrido-pyrimidine derivatives).

Substituent Analysis

  • Morpholinyl Group : The 4-morpholinyl-2-oxoethyl substituent contrasts with ’s 2-oxomorpholin-3-yl derivatives, where acetyl or methylsulfonyl groups enhance steric bulk and electronic effects. For example, 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide exhibits a distinct NMR profile (δ 7.69 ppm for NH) due to hydrogen bonding.
  • Cyclopropyl vs. Aryl Substituents : The cyclopropyl group in the target compound may reduce metabolic degradation compared to ’s 3-methylphenyl-substituted benzimidazoles (e.g., compound 12: m.p. 194–195°C).

Comparative Data Tables

Physicochemical Properties

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data (NMR/MS)
N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide Benzimidazole Cyclopropyl, morpholinyl, sulfanyl Not reported Not reported Not available in evidence
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) Benzimidazole 3-Methylphenyl, pyrrolidinyl, hydrazide 65 194–195 MS: m/z 418 [M]+
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Acetyl, isopropylphenyl 58 Not specified $^1$H NMR (CDCl$3$): δ 7.69 (NH), 1.21 (d, *J* = 7.0 Hz, CH$3$)

Biological Activity

N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 374.46 g/mol
  • CAS Number : 606110-67-2

The compound features a cyclopropyl group, a benzimidazole moiety, and a morpholine derivative, which contribute to its unique biological activity. The structural components are believed to interact with various biological targets, making it a candidate for medicinal chemistry investigations.

This compound exhibits several mechanisms of action, primarily through:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound shows potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Interaction with Sigma Receptors : Its specific interactions with sigma receptors may differentiate it from other similar compounds, potentially leading to unique therapeutic effects.

Research Findings

Recent studies have evaluated the biological activity of this compound alongside structurally similar compounds. Key findings include:

Compound NameStructure FeaturesBiological Activity
1-(4-Morpholinyl)-N-(1H-benzimidazol-2-yl)acetamideMorpholine and benzimidazoleAnticancer
4-(Cyclopropylmethyl)-N-(benzothiazol-2-yl)acetamideCyclopropane and benzothiazoleAntimicrobial
5-(Cyclopropanecarbonyl)-N-(phenylethyl)acetamideCyclopropane and phenylethylAnalgesic

These compounds share structural similarities with this compound, which may enhance its efficacy against specific biological targets.

Case Studies

  • Antitumor Activity : A study reported that derivatives of benzimidazole exhibited significant growth inhibition against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The most potent compound showed a percentage inhibition of 95% on MCF-7 cells compared to standard treatments like cisplatin .
  • Antimicrobial Evaluation : Research indicated that benzimidazole derivatives demonstrated moderate to good activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that N-Cyclopropyl derivatives could also possess similar antimicrobial properties .

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